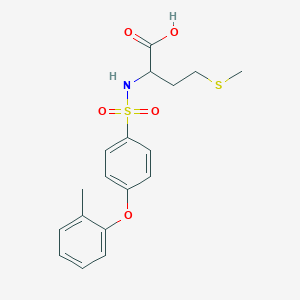
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a chemical compound that has gained significant attention in scientific research. It belongs to the class of acrylates and has a molecular formula of C24H24N2O2. The compound is known for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Applications
- L-Proline-Catalyzed Knoevenagel Condensation : L-Proline serves as a novel and eco-friendly catalyst in ethanol medium for the Knoevenagel condensation of indole-3-carboxyaldehydes, which includes derivatives of ethyl 2-cyano-3-(1H-indol-3-yl)acrylates (Venkatanarayana & Dubey, 2012).
Multi-Component Reaction Synthesis
- Cyclohexyl Isocyanide Reaction : An improved multi-component reaction involving cyclohexyl isocyanide, which leads to the synthesis of compounds related to methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate, demonstrating versatile applications in synthesis (Anary‐Abbasinejad, Hassanabadi, & Foroughi Kaldareh, 2010).
Stereoselective Synthesis and Applications
- Stereoselective Synthesis : The stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates using L-proline as a catalyst, demonstrating the utility of these compounds in the synthesis of biologically important molecules (Biswas et al., 2013).
Applications in Polymer Science
Polymer Synthesis : The use of methylated β-cyclodextrin to complex hydrophobic monomers like cyclohexyl acrylate, leading to water-soluble host/guest-complexes. This has implications in polymer science, particularly in the field of radical polymerization (Bernhardt, Glöckner, Theis, & Ritter, 2001).
Photo-cross-linkable Polymers : Research into the development of photo-cross-linkable polymers, which includes derivatives of acrylate, underscores the significance of these compounds in creating efficient corrosion inhibitors (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
RAFT Polymerization : The reversible addition fragmentation chain transfer (RAFT) polymerization of methyl acrylate, involving compounds such as cyclohexyl acrylate, showcases the advanced synthesis techniques in polymer science (Toy, Vana, Davis, & Barner‐Kowollik, 2004).
Waste Recovery : The solvent-based recovery of acrylate polymer from display film waste, which is relevant in environmental applications, highlights the importance of this compound in recycling and waste management (Lee, Ahn, & Lee, 2023).
Eigenschaften
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXJYYUGEUON-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)
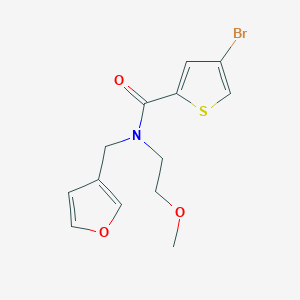
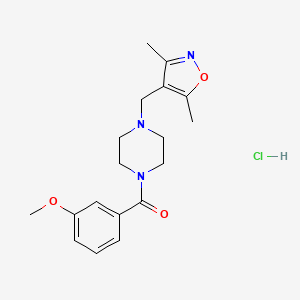
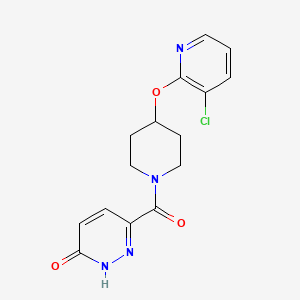



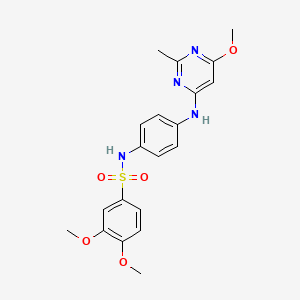
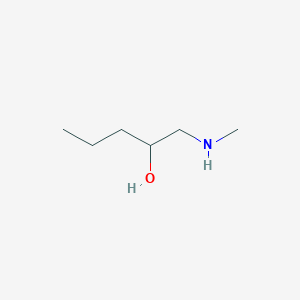
![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)
![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
